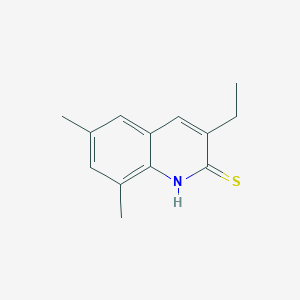
N-phenyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-1,3,5-triazin-2-amine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at the 2-position of the triazine ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-phenyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under specific conditions . Another method includes the base-mediated synthesis using imidates, guanidines, and amides or aldehydes as starting materials, with cesium carbonate as the base . Additionally, microwave irradiation has been employed to enhance the reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions . These reactions are facilitated by the presence of the triazine ring and the phenyl group, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl or aryl amidines, phosgene, and ammonium chloride . Reaction conditions often involve the use of bases such as cesium carbonate and solvents like dioxane and water .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while cycloaddition reactions can produce complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
N-phenyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal activities . In medicine, derivatives of this compound have shown promise as anticancer agents . Additionally, this compound is used in the development of materials with specific properties, such as UV absorbers and flame retardants .
Mecanismo De Acción
The mechanism of action of N-phenyl-1,3,5-triazin-2-amine involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes . In the case of its anticancer activity, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
N-phenyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as 1,3,5-triazine-2,4,6-triamine (melamine) and 1,3,5-triazine-2,4,6-triol (cyanuric acid) . While these compounds share a common triazine core, their chemical properties and applications differ significantly. For instance, melamine is widely used in the production of plastics and resins, whereas cyanuric acid is used in water treatment and as a precursor for herbicides . The unique presence of the phenyl group in this compound imparts distinct chemical reactivity and biological activity, making it valuable for specific applications .
Propiedades
Número CAS |
4040-07-7 |
|---|---|
Fórmula molecular |
C9H8N4 |
Peso molecular |
172.19 g/mol |
Nombre IUPAC |
N-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)13-9-11-6-10-7-12-9/h1-7H,(H,10,11,12,13) |
Clave InChI |
ZRHAGDPKFFHVEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


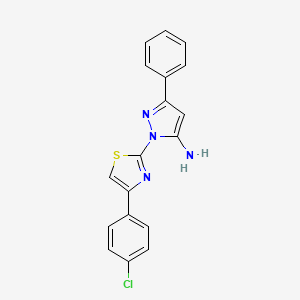
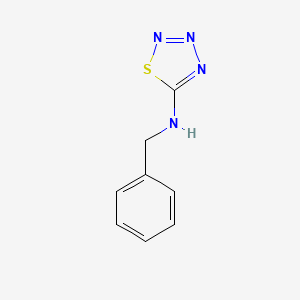

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
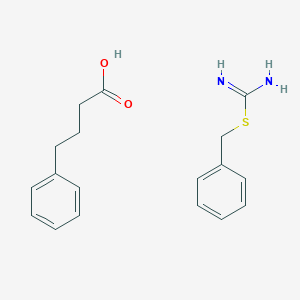
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
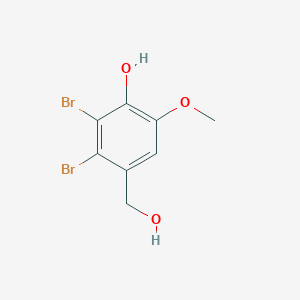

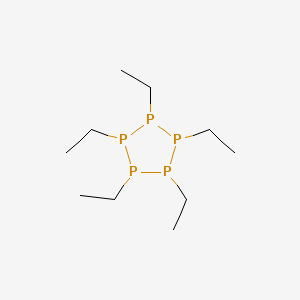

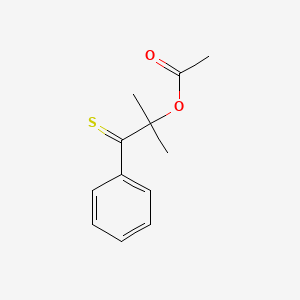
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
